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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 4-
Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy-DMT or 4-PrO-DMT), a synthetic
tryptamine and a structural analog of psilocybin. This document summarizes quantitative
binding data, details experimental methodologies, and visualizes key biological and
experimental processes to serve as a foundational resource for research and drug
development.

Introduction

4-Propanoyloxy-DMT is a semi-synthetic psychedelic substance of the tryptamine class.[1] Like
other 4-substituted tryptamines such as psilocybin (4-phosphoryloxy-DMT) and psilacetin (4-
acetoxy-DMT), it is hypothesized to be a prodrug of psilocin (4-hydroxy-DMT), the primary
psychoactive metabolite.[1][2][3] Understanding the interaction of 4-Propanoyloxy-DMT and its
potential metabolites with various neurotransmitter receptors is crucial for elucidating its
pharmacological profile and therapeutic potential. The primary psychedelic effects of
tryptamines are mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor.[2] This
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guide focuses on the in vitro receptor binding affinities, providing a detailed quantitative
analysis.

Receptor Binding Affinity Data

The following tables summarize the inhibition constants (Ki) of 4-Propanoyloxy-DMT at various
human serotonin (5-HT) and other non-serotonergic receptors, as determined by radioligand
binding assays.[2] Lower Ki values indicate a higher binding affinity.

Table 1: Binding Affinities (Ki) at Human Serotonin (5-
HT) Receptors

Receptor 4-Propanoyloxy-DMT Ki (nM)
5-HT1A 160
5-HT1B 180
5-HT1.D 130
5-HTiE 250
5-HT2A 120
5-HT2B 31
5-HT=2C 200
5-HTsA 620
5-HTe 110
5-HT~ 360

Data sourced from Glatfelter et al. (2023) in ACS Pharmacology & Translational Science.[2]

Table 2: Binding Affinities (Ki) at Non-Serotonergic
Human Receptors

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10111620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10111620/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Receptor/Transporter 4-Propanoyloxy-DMT Ki (nM)
02a Adrenergic 480

Ds Dopamine 830

H1 Histamine 330

K-Opioid (KOR) 710

o1 210

Serotonin Transporter (SERT) >10,000

Data sourced from Glatfelter et al. (2023) in ACS Pharmacology & Translational Science.[2]

Experimental Protocols

The binding affinity data presented were obtained through competitive radioligand binding
assays. The following is a detailed description of the methodology.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Propanoyloxy-DMT for a panel of human
receptors.

Materials:
e Test Compound: 4-Propanoyloxy-DMT

o Receptor Source: Cloned human receptors expressed in various cell lines (e.g., HEK293,
CHO).

o Radioligands: Tritiated ([3H]) specific antagonists or agonists for each receptor subtype (e.qg.,
[*H]ketanserin for 5-HT2A, [?BH]WAY-100635 for 5-HT1A).

» Assay Buffer: Specific buffer conditions for each receptor assay.

« Filtration Apparatus: 96-well plate harvester and glass fiber filters.
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 Scintillation Counter: For measuring radioactivity.
Procedure:

 Membrane Preparation: Cell membranes expressing the target receptor are prepared by
homogenization and centrifugation. The final membrane pellet is resuspended in the assay
buffer.

o Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains
the cell membrane preparation, a fixed concentration of the specific radioligand, and varying
concentrations of the unlabeled test compound (4-Propanoyloxy-DMT).

 Incubation: The plates are incubated at a specific temperature (e.g., room temperature or
37°C) for a predetermined time to allow the binding to reach equilibrium.

» Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from
the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-
specifically bound radioligand.

» Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation
counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the ICso
value, which is the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand. The ICso values are then converted to inhibition constants (Ki)
using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of
the radioligand and Kd is its dissociation constant for the receptor.

Visualizations
Signaling Pathways

The primary psychedelic effects of tryptamines like 4-Propanoyloxy-DMT are mediated through
the activation of the 5-HT2A receptor, which is a Gg/11-coupled G-protein coupled receptor
(GPCR).[4] The diagram below illustrates the canonical signaling pathway initiated by the
activation of the 5-HT2A receptor.
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Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram outlines the logical flow of a competitive radioligand binding assay used
to determine the binding affinity of a test compound.
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Caption: Experimental Workflow for Radioligand Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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